ethyl 5-[(Z)-1-chlorobut-2-en-2-yl]-8-oxo-6-sulfanyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate
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Overview
Description
The compound identified as “ethyl 5-[(Z)-1-chlorobut-2-en-2-yl]-8-oxo-6-sulfanyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate” is a chemical entity listed in the PubChem database. This compound is known for its unique chemical structure and properties, which make it a subject of interest in various scientific research fields.
Preparation Methods
The preparation of ethyl 5-[(Z)-1-chlorobut-2-en-2-yl]-8-oxo-6-sulfanyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate involves specific synthetic routes and reaction conditions. The methods may include subjecting triglyceride or condensation polymer containing matter to mechanical processing in the presence of a nucleophile . This process is crucial for obtaining the desired compound with high purity and yield. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
ethyl 5-[(Z)-1-chlorobut-2-en-2-yl]-8-oxo-6-sulfanyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents such as halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxides, while reduction may produce alcohols or amines.
Scientific Research Applications
ethyl 5-[(Z)-1-chlorobut-2-en-2-yl]-8-oxo-6-sulfanyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic effects and applications in drug development.
Industry: this compound is utilized in the production of various industrial products and materials.
Mechanism of Action
The mechanism by which ethyl 5-[(Z)-1-chlorobut-2-en-2-yl]-8-oxo-6-sulfanyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological and chemical outcomes, depending on the context of its use. The compound may bind to specific receptors or enzymes, altering their activity and leading to downstream effects.
Comparison with Similar Compounds
ethyl 5-[(Z)-1-chlorobut-2-en-2-yl]-8-oxo-6-sulfanyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable chemical structures or properties. The comparison can be based on factors such as reactivity, stability, and biological activity. Some similar compounds include those listed in the PubChem database, which can be identified using 2-D and 3-D similarity searches .
Properties
IUPAC Name |
ethyl 5-[(Z)-1-chlorobut-2-en-2-yl]-8-oxo-6-sulfanyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO5S/c1-3-9(7-18)19-11-6-13-12(23-8-24-13)5-10(11)15(20)14(16(19)25)17(21)22-4-2/h3,5-6,25H,4,7-8H2,1-2H3/b9-3- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMKFWCDIAYLPS-OQFOIZHKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC3=C(C=C2C1=O)OCO3)C(=CC)CCl)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N(C2=CC3=C(C=C2C1=O)OCO3)/C(=C\C)/CCl)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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